Benfotiamine
CAS No.: 22457-89-2
Cat. No.: VC0520755
Molecular Formula: C19H23N4O6PS
Molecular Weight: 466.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22457-89-2 |
---|---|
Molecular Formula | C19H23N4O6PS |
Molecular Weight | 466.4 g/mol |
IUPAC Name | S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate |
Standard InChI | InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28) |
Standard InChI Key | BTNNPSLJPBRMLZ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C |
SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Canonical SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Pharmacokinetics of Benfotiamine
Structural Characteristics and Bioavailability
Benfotiamine (C₁₉H₂₃N₄O₆PS) is a synthetic S-acyl thiamine derivative designed to overcome the poor bioavailability of water-soluble thiamine. Its structure includes a benzoyl group attached via a disulfide bond, conferring lipid solubility that enables efficient absorption through intestinal epithelial cells . Once ingested, benfotiamine is dephosphorylated by ecto-alkaline phosphatase in the small intestine to form S-benzoylthiamine, which passively diffuses into systemic circulation . This metabolic pathway results in a fivefold increase in bioavailability compared to conventional thiamine supplements, with plasma concentrations peaking within 2–4 hours post-administration .
Mechanisms of Action: Beyond AGE Inhibition
Transketolase Activation and AGE Suppression
Benfotiamine’s best-characterized mechanism involves the upregulation of transketolase, an enzyme that redirects glycolytic intermediates into the pentose phosphate pathway. By increasing intracellular thiamine diphosphate (the cofactor for transketolase), benfotiamine reduces the accumulation of triosephosphates and methylglyoxal—precursors of AGEs . In diabetic models, this action lowers tissue AGE levels by 40–60%, mitigating cross-linking of collagen and other structural proteins . AGE suppression subsequently inhibits receptor for AGE (RAGE)-mediated activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation .
Anti-Inflammatory Signaling Pathways
Emerging evidence highlights benfotiamine’s direct modulation of inflammatory cascades independent of AGEs:
-
NF-κB Pathway: Benfotiamine blocks NF-κB nuclear translocation in lipopolysaccharide (LPS)-stimulated macrophages, reducing TNF-α and IL-6 production by 50–70% in preclinical models .
-
MAPK Signaling: By attenuating phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), benfotiamine disrupts pro-inflammatory cytokine release in microglial cells .
-
Eicosanoid Regulation: Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5) suppresses prostaglandin E₂ and leukotriene B₄ synthesis, key mediators of vascular inflammation .
Antioxidant and Anti-Apoptotic Effects
Benfotiamine enhances cellular antioxidant defenses by upregulating superoxide dismutase (SOD), catalase, and glutathione peroxidase . In diabetic neuropathy models, this reduces oxidative DNA damage by 30–40% and inhibits caspase-3 activation, preventing apoptosis in Schwann cells and vascular endothelium .
Therapeutic Applications: From Preclinical Insights to Clinical Trials
Neuropathy
A landmark study demonstrated that 600 mg/day benfotiamine for 6 weeks reduced neuropathic pain scores by 45% in diabetic patients, correlating with a 38% decrease in serum AGE levels . Mechanistically, this aligns with benfotiamine’s ability to restore nerve conduction velocity by 25–30% in rodent models of streptozotocin-induced diabetes .
Nephropathy
In a randomized controlled trial (RCT), 120 mg/day benfotiamine for 3 months reduced urinary albumin excretion by 41% in type 2 diabetic patients, an effect attributed to suppressed renal AGE accumulation and oxidative stress . Preclinical studies further show benfotiamine prevents glomerular basement membrane thickening by 50% in db/db mice .
Alzheimer’s Disease and Cognitive Decline
The ongoing BENEFITEAM trial (NCT06223360) represents the largest investigation of benfotiamine in neurodegenerative disease. This 18-month phase 2A/2B study randomizes 406 early Alzheimer’s patients to 600 mg/day, 1200 mg/day, or placebo, with primary endpoints assessing safety and cognitive decline via the ADAS-Cog14 scale . Preliminary data from a smaller phase 2a trial (n=70) showed a 76% reduction in amyloid-beta plaques on PET imaging in the 600 mg group compared to placebo .
Oncology: Paraptosis Induction in Leukemia
Benfotiamine induces paraptosis—a non-apoptotic cell death characterized by cytoplasmic vacuolation—in acute myeloid leukemia (AML) cell lines. At 100 μM, it achieves 60–70% cell death within 72 hours, synergizing with cytarabine to enhance efficacy by 40% . This effect is mediated by downregulation of cyclin-dependent kinase 3 (CDK3) and endoplasmic reticulum stress activation .
Future Directions and Unanswered Questions
BBB Penetration and CNS Applications
While benfotiamine shows promise in Alzheimer’s models, its ability to achieve therapeutic concentrations in the human brain remains unconfirmed. Advanced imaging techniques like ¹¹C-thiamine PET in ongoing trials may resolve this .
Combination Therapies
Preclinical synergy with cytarabine in AML and metformin in diabetes suggests combinatorial potential. A phase 1b trial exploring benfotiamine + empagliflozin in diabetic nephropathy is slated for 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume